2-(Trifluoromethyl)nicotinic acid
Overview
Description
2-(Trifluoromethyl)nicotinic acid is an organic compound with the chemical formula C7H4F3NO2. It is a derivative of nicotinic acid, where a trifluoromethyl group is attached to the second position of the pyridine ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Given its structural similarity to nicotinic acid, it may interact with similar biological targets, such as nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
For instance, it could bind to nicotinic acetylcholine receptors, influencing their activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Trifluoromethyl)nicotinic acid . Factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its interactions with its targets.
Biochemical Analysis
Biochemical Properties
It is known that nicotinic acid and its derivatives play important roles as multifunctional pharmacophores exerting a variety of biological activities .
Cellular Effects
It is known that nicotinic acid and its derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that nicotinic acid and its derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that nicotinic acid and its derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that nicotinic acid and its derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that nicotinic acid and its derivatives can be involved in various metabolic pathways, including interactions with enzymes or cofactors .
Transport and Distribution
It is known that nicotinic acid and its derivatives can interact with transporters or binding proteins, and can have effects on localization or accumulation .
Subcellular Localization
It is known that nicotinic acid and its derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(Trifluoromethyl)nicotinic acid involves the reaction of fluorinated acetic anhydride with substituted nicotinic acid . Another approach includes the use of 3-bromo-2-trifluoromethylpyridine, which is converted into a Grignard reagent and then reacted with carbon dioxide to introduce the carboxyl group . This reaction typically requires heating due to steric hindrance from the trifluoromethyl group .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity. One such method involves the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate under alkaline conditions, followed by cyclization and hydrolysis to obtain this compound . This method is favored for its simplicity and suitability for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as sodium hydride and various halides are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: This compound has the carboxyl group at the fourth position of the pyridine ring, leading to distinct chemical behavior.
Picolinic Acid: With the carboxyl group at the second position, it exhibits unique coordination chemistry.
Uniqueness: 2-(Trifluoromethyl)nicotinic acid stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability . These characteristics make it a valuable compound in drug development and other scientific applications .
Properties
IUPAC Name |
2-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-4(6(12)13)2-1-3-11-5/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFROETNLEIAWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380556 | |
Record name | 2-(Trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-43-8 | |
Record name | 2-(Trifluoromethyl)nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(trifluoromethyl)nicotinic acid a valuable building block in pharmaceutical synthesis?
A1: this compound derivatives have shown promise as key intermediates in the development of new pharmaceuticals. Specifically, they are crucial for synthesizing a novel COMT (Catechol-O-methyltransferase) inhibitor, 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide. [] This highlights the potential of this compound in targeting neurological disorders where COMT inhibition plays a therapeutic role.
Q2: What are the recent advancements in synthesizing 4-amino-2-(trifluoromethyl)nicotinic acid?
A2: A practical four-step synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid has been achieved. [] The process begins with the lithiation of 2-(trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI), followed by CO2 quenching to introduce the carboxylic acid group. Subsequent directed lithiation and iodination, followed by palladium-catalyzed coupling with tert-butyl carbamate and deprotection, yield the target compound with an overall yield of 50%. This streamlined approach offers a more efficient route compared to previous methods.
Q3: Are there any known biological targets of this compound derivatives?
A3: Research has identified Mycobacterium tuberculosis dihydrofolate reductase (DHFR) as a target for this compound derivatives. [] Specifically, a complex between DHFR and 6-methyl-5-(4-phenylthiazol-2-yl)-2-(trifluoromethyl)nicotinic acid has been investigated. This interaction suggests the potential of these compounds as antitubercular agents, warranting further investigation into their mechanism of action and therapeutic efficacy.
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